molecular formula C18H16N2O2 B2703123 6-Methyl-4-p-tolylamino-quinoline-2-carboxylic acid CAS No. 1030089-83-8

6-Methyl-4-p-tolylamino-quinoline-2-carboxylic acid

Cat. No.: B2703123
CAS No.: 1030089-83-8
M. Wt: 292.338
InChI Key: MHKONBSJWJGAFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Methyl-4-p-tolylamino-quinoline-2-carboxylic acid is a quinoline derivative known for its diverse applications in scientific research. This compound is characterized by its unique structure, which includes a quinoline core substituted with a methyl group at the 6th position, a p-tolylamino group at the 4th position, and a carboxylic acid group at the 2nd position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-4-p-tolylamino-quinoline-2-carboxylic acid typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.

    Substitution Reactions:

    Carboxylation: The carboxylic acid group at the 2nd position can be introduced via carboxylation reactions, such as the Kolbe-Schmitt reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

6-Methyl-4-p-tolylamino-quinoline-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the quinoline core to tetrahydroquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups at specific positions on the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions (e.g., acidic, basic, or neutral).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxides, while reduction can produce tetrahydroquinoline derivatives.

Scientific Research Applications

6-Methyl-4-p-tolylamino-quinoline-2-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-Methyl-4-p-tolylamino-quinoline-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or interact with DNA, leading to its antimicrobial or anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Quinoline-2-carboxylic acid: Lacks the methyl and p-tolylamino groups, resulting in different chemical and biological properties.

    4-Aminoquinoline: Contains an amino group at the 4th position but lacks the carboxylic acid and methyl groups.

    6-Methylquinoline: Has a methyl group at the 6th position but lacks the p-tolylamino and carboxylic acid groups.

Uniqueness

6-Methyl-4-p-tolylamino-quinoline-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other quinoline derivatives. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

6-methyl-4-(4-methylanilino)quinoline-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O2/c1-11-3-6-13(7-4-11)19-16-10-17(18(21)22)20-15-8-5-12(2)9-14(15)16/h3-10H,1-2H3,(H,19,20)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHKONBSJWJGAFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC2=CC(=NC3=C2C=C(C=C3)C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.